

## Dose-limiting toxicities of Me-344 observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: ME-344 Clinical Development

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities (DLTs) of **ME-344** observed in clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities of ME-344 from single-agent clinical trials?

In a Phase 1, open-label, dose-escalation study involving patients with refractory solid tumors, five dose-limiting toxicities were reported. The maximum tolerated dose (MTD) was determined to be 10 mg/kg administered weekly.[1] The observed DLTs were:

- Grade 3 Neuropathy: Four patients experienced this toxicity, with two cases at the 15 mg/kg dose level and two at the 20 mg/kg dose level.[1]
- Grade 3 Acute Myocardial Infarction: One patient experienced this event at the 10 mg/kg dose level.[1]

It is noted that the dose-limiting neuropathy was not observed at the MTD of 10 mg/kg.[1] Other common, non-dose-limiting adverse events included nausea, dizziness, and fatigue.[1]



#### **Troubleshooting Guide**

Q2: We are observing unexpected toxicities in our preclinical models with an isoflavone derivative similar to **ME-344**. What were the key parameters of the Phase 1 clinical trial protocol for **ME-344**?

Understanding the clinical trial design can help contextualize preclinical findings. The first-in-human Phase 1 study of **ME-344** was an open-label, dose-escalation trial to evaluate the safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity.[1]

Experimental Protocol: Phase 1 Study in Refractory Solid Tumors[1][2]

- Study Design: 3 + 3 dose escalation design.[1]
- Patient Population: Patients with refractory solid tumors.[1] A total of 30 patients were enrolled.[1]
- Dose Escalation Cohorts: The study included six dose levels ranging from 1.25 mg/kg to 20 mg/kg.[3]
- Drug Administration: **ME-344** was administered as an intravenous (IV) infusion.[1]
- Dosing Schedule:
  - Cycle 1 (28 days): Weekly infusions on days 1, 8, and 15.[1]
  - Subsequent Cycles: Weekly infusions continued for patients demonstrating clinical benefit.
     [2]
- Primary Outcome: Determination of dose-limiting toxicities during the first 28-day cycle.
- Toxicity Evaluation: Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.[1]

#### **Data Presentation**

Table 1: Summary of Dose-Limiting Toxicities of ME-344 in the Phase 1 Single-Agent Trial



| Dose Level | Dose-Limiting Toxicity (Grade 3) | Number of Patients |
|------------|----------------------------------|--------------------|
| 10 mg/kg   | Acute Myocardial Infarction      | 1                  |
| 15 mg/kg   | Neuropathy                       | 2                  |
| 20 mg/kg   | Neuropathy                       | 2                  |

Source:[1]

#### **Signaling Pathway**

Q3: What is the proposed mechanism of action for **ME-344** that may underlie its efficacy and toxicity profile?

**ME-344** is a second-generation isoflavone that functions as a mitochondrial inhibitor.[3] Its cytotoxic effects are primarily driven by the disruption of mitochondrial bioenergetics.[3] The drug targets mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce cancer cell death. [3][4]



Click to download full resolution via product page

Caption: Proposed mechanism of action for ME-344.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase 1, open-label, dose escalation, safety, and pharmacokinetics study of ME-344 as a single agent in patients with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacology of ME-344, a novel cytotoxic isoflavone PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dose-limiting toxicities of Me-344 observed in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10768471#dose-limiting-toxicities-of-me-344-observed-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com